molecular formula C29H34N2O6 B14024483 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B14024483
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: AHHVIYYKTDUUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 849928-23-0) is a spirocyclic derivative featuring a 2,8-diazaspiro[4.5]decane core. It contains two orthogonal protecting groups: a 9-fluorenylmethoxycarbonyl (Fmoc) group at the 8-position and a tert-butoxycarbonyl (Boc) group at the 2-position, with a carboxylic acid substituent at the 3-position . Such bifunctional protection is critical in peptide synthesis, enabling selective deprotection during multi-step reactions. The spirocyclic architecture imparts rigidity, influencing conformational stability and interactions in biological systems.

Eigenschaften

Molekularformel

C29H34N2O6

Molekulargewicht

506.6 g/mol

IUPAC-Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C29H34N2O6/c1-28(2,3)37-27(35)31-18-29(16-24(31)25(32)33)12-14-30(15-13-29)26(34)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33)

InChI-Schlüssel

AHHVIYYKTDUUNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Key Features

  • Molecular Formula: C28H33N3O6 (approximate, based on components)
  • Key Functional Groups:
    • Fluorenylmethoxycarbonyl (Fmoc) group at the 8-position nitrogen
    • tert-Butoxycarbonyl (Boc) group at the 2-position nitrogen
    • Carboxylic acid at the 3-position on the diazaspirodecane ring

The compound is a spirocyclic derivative with two nitrogen atoms in the ring system, which are selectively protected to allow further synthetic manipulation or incorporation into peptides.

Preparation Methods

Stepwise Preparation

Starting Material Preparation
  • The diazaspiro[4.5]decane-3-carboxylic acid core is synthesized via known methods involving cyclization reactions of appropriate diamine and keto acid precursors.
  • The free amine groups on the diazaspiro ring are available for protection.
Protection of the 2-Position Nitrogen with tert-Butoxycarbonyl (Boc)
  • The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in an organic solvent such as dichloromethane.
  • The reaction selectively protects the nitrogen at the 2-position due to its higher nucleophilicity or steric accessibility.
Protection of the 8-Position Nitrogen with Fluorenylmethoxycarbonyl (Fmoc)
  • The Fmoc group is introduced by reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate or sodium bicarbonate.
  • This reaction is typically carried out in a solvent mixture of dioxane and water or other polar aprotic solvents to maintain solubility and reactivity.
  • The Fmoc group serves as a base-labile protecting group, commonly used in peptide synthesis.
Purification
  • The final product is purified by standard chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure protected compound.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Preparation Data and Calculations

Stock Solution Preparation Table for Related Compound

From catalog data on the related compound 8-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1255666-26-2), which shares the diazaspiro core and Boc protection, the following stock solution preparation data is available for research use:

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 3.5168 0.7034 0.3517
5 17.584 3.5168 1.7584
10 35.1679 7.0336 3.5168

This data assists in preparing precise molar solutions for biological or chemical assays.

In Vivo Formulation Preparation

A method for preparing in vivo formulations of the Boc-protected diazaspiro compound involves:

  • Dissolving the compound in DMSO to prepare a master stock solution.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil with mixing and clarification steps.
  • Ensuring clarity of solution at each step by vortexing, ultrasonic bath, or mild heating (37°C) to aid dissolution.

Comparative Analysis with Structurally Related Compounds

The compound of interest shares structural motifs with other Fmoc- and Boc-protected amino acid derivatives, such as:

Compound Name CAS Number Key Structural Feature Notes
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid 136552-06-2 Fmoc-protected azetidine ring Enantiomeric form
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid 849928-23-0 Fmoc and Boc-protected diazaspiro ring Closely related spirocyclic compound
1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid 321983-19-1 Boc-protected piperidine ring Different ring system

This comparison highlights the unique dual protection and spirocyclic scaffold of the target compound, which influences its chemical behavior and potential applications.

Summary of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Synthesis of diazaspiro core Cyclization of diamine and keto acid precursors Formation of diazaspiro[4.5]decane-3-carboxylic acid scaffold
Boc Protection Di-tert-butyl dicarbonate, base, DCM Selective Boc protection at 2-position nitrogen
Fmoc Protection 9-Fluorenylmethyl chloroformate, base, dioxane/water Fmoc protection at 8-position nitrogen
Purification Chromatography (silica gel or HPLC) Isolation of pure protected compound
Characterization NMR, MS, elemental analysis Confirmation of structure and purity

Analyse Chemischer Reaktionen

Types of Reactions

8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and other biologically active compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity. The fluorenyl and tert-butoxycarbonyl protecting groups play a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • Spirocyclic Preference : Rigid spiro cores are increasingly favored in proteolysis-targeting chimeras (PROTACs) and macrocyclic drugs for improved target engagement .
  • Orthogonal Protection : Dual Fmoc/Boc systems reduce synthetic steps in multi-fragment peptide couplings, as evidenced by recent patents .

Biologische Aktivität

8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as CAS Number 849928-23-0, is a complex organic compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework, which is significant for its biological interactions. The presence of the fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) moiety contributes to its stability and solubility in biological systems.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC29H34N2O6
Molecular Weight498.59 g/mol
IUPAC Name8-(tert-butoxycarbonyl)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : Some derivatives have shown the ability to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Certain analogs can halt the cell cycle at specific checkpoints, preventing proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that modifications in the side chains can enhance activity against Gram-positive bacteria, including resistant strains.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds similar to the target compound. Results showed that specific structural modifications led to increased potency against human cancer cell lines, with IC50 values in the low micromolar range.

Study 2: Antimicrobial Evaluation

In a study assessing antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/mL.

Study 3: Neuroprotective Mechanism

Research conducted by a team at a leading university explored the neuroprotective capabilities of related compounds. They found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism for neuroprotection.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are protecting groups utilized?

Answer:
The synthesis involves strategic use of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups to stabilize reactive amines during stepwise assembly. Key steps include:

  • Protection of amines : Fmoc is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., pyridine), while Boc is applied using di-tert-butyl dicarbonate .
  • Spirocycle formation : Cyclization is achieved via intramolecular amide bond formation or ring-closing metathesis, requiring anhydrous solvents like DMF or THF.
  • Deprotection : Fmoc is removed with piperidine, while Boc requires acidic conditions (e.g., TFA).
  • Purification : Silica gel chromatography or recrystallization isolates the product, confirmed by ¹H/¹³C NMR and HPLC (>95% purity) .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with specific shifts for spirocyclic protons (δ 3.5–4.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 531.2).
  • HPLC : Reverse-phase C18 columns assess purity under gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can reaction yields be optimized for the spirocyclic core formation?

Answer:

  • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.
  • Catalyst optimization : Employ coupling agents like HATU or EDCI with HOAt for efficient amide bond formation .
  • Temperature control : Maintain 0–25°C to prevent epimerization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

Advanced: How to address discrepancies in NMR data during structural validation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic region.
  • Variable temperature NMR : Identifies dynamic conformational changes.
  • Comparative analysis : Cross-reference with analogs (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid) to validate shifts .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., deprotected intermediates) .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Avoid incompatible materials : Strong acids/bases degrade Boc/Fmoc groups; use glass or PTFE-lined caps .

Advanced: How is this compound applied in peptide-based drug discovery?

Answer:

  • Spirocyclic peptidomimetics : Mimics β-turn structures, enhancing target binding (e.g., protease inhibitors).
  • Protecting group strategy : Sequential Fmoc/Boc removal enables selective functionalization of amines for conjugation (e.g., fluorescent tags, biotin) .
  • In vivo stability : The spirocycle resists enzymatic degradation, improving pharmacokinetics .

Basic: What safety precautions are mandated by its GHS classification?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 acute toxicity).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How to mitigate racemization during Fmoc deprotection?

Answer:

  • Deprotection time : Limit piperidine exposure to 20–30 minutes.
  • Low-temperature conditions : Perform at 0°C to slow base-catalyzed racemization.
  • Chiral HPLC monitoring : Use Chiralpak® columns to detect enantiomeric excess (>98%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.